

# GSK864: A Chemical Probe for Isocitrate Dehydrogenase 1 (IDH1) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | GSK864  |           |  |  |
| Cat. No.:            | B607869 | Get Quote |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[1][2][3] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires neomorphic, gain-of-function mutations.[1][3] These mutations, most commonly affecting the R132 residue, enable the enzyme to convert  $\alpha$ -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2]

**GSK864** has emerged as a potent and selective allosteric inhibitor of mutant IDH1, making it an invaluable chemical probe for elucidating the biological consequences of IDH1 mutations and for exploring potential therapeutic strategies.[4][5][6] Developed by GlaxoSmithKline, this compound exhibits favorable properties for both in vitro and in vivo studies, allowing for detailed investigation of the IDH1 signaling pathway.[1][4]

### **Data Presentation**

The following tables summarize the quantitative data for **GSK864**, highlighting its potency and cellular activity.

Table 1: In Vitro Potency of **GSK864** Against IDH1 Variants



| Target         | IC50 (nM)    |
|----------------|--------------|
| IDH1 R132C     | 8.8 - 9      |
| IDH1 R132H     | 15 - 15.2    |
| IDH1 R132G     | 16.6 - 17    |
| Wild-Type IDH1 | ~466.5 - 470 |

(Data sourced from references[4][6][7][8][9])

Table 2: Cellular Activity of **GSK864** 

| Cell Line           | IDH1 Mutation | Assay                                    | EC50 (nM) |
|---------------------|---------------|------------------------------------------|-----------|
| HT1080 Fibrosarcoma | R132C         | 2-HG Production<br>Inhibition (LC-MS/MS) | 320       |

(Data sourced from references[1][7][10])

## **Mechanism of Action**

**GSK864** functions as an allosteric inhibitor, meaning it binds to a site on the mutant IDH1 enzyme distinct from the active site.[5][6] This binding event induces a conformational change that specifically prevents the neomorphic reduction of  $\alpha$ -KG to 2-HG, without significantly affecting the wild-type enzyme's ability to convert isocitrate to  $\alpha$ -KG at lower concentrations.[8] [11]

By inhibiting the production of 2-HG, **GSK864** helps to reverse the downstream oncogenic effects. In cancer cells with IDH1 mutations, elevated 2-HG levels competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including TET enzymes and histone lysine demethylases, leading to a block in cellular differentiation.[1][2] Treatment with **GSK864** reduces 2-HG levels, thereby restoring the function of these enzymes and promoting the differentiation of malignant cells.[6]







Click to download full resolution via product page

Caption: Mechanism of GSK864 action on mutant IDH1 signaling.

# **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **GSK864** as a chemical probe.

## **Biochemical IDH1 Inhibition Assay**

This assay measures the ability of **GSK864** to inhibit the enzymatic activity of purified mutant IDH1.

Reagents and Materials:



- Recombinant human IDH1 mutant enzyme (e.g., R132H, R132C).
- Substrate: α-Ketoglutarate (α-KG).
- Cofactor: NADPH.
- Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1 mg/mL BSA, pH 8.0.[11][12]
- GSK864 stock solution in DMSO.
- 384-well microplate.
- Plate reader capable of measuring absorbance at 340 nm.
- Procedure:
  - Prepare serial dilutions of GSK864 in DMSO, then further dilute in assay buffer.
  - In a microplate, add the assay buffer, NADPH, and the GSK864 dilution (or DMSO for control).
  - Add the IDH1 mutant enzyme to each well and pre-incubate the mixture.
  - Initiate the reaction by adding  $\alpha$ -KG to all wells.
  - Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
  - Calculate the initial reaction rates and plot the percent inhibition against the logarithm of GSK864 concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

## Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the reduction of the oncometabolite 2-HG in cells treated with **GSK864**.

Reagents and Materials:



- IDH1-mutant cell line (e.g., HT1080, which harbors the R132C mutation).[1][7]
- Cell culture medium and supplements.
- GSK864 stock solution in DMSO.
- Lysis/Extraction Buffer: 80:20 Methanol:Water solution, pre-chilled to -80°C.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

#### Procedure:

- Seed HT1080 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of GSK864 (and a DMSO vehicle control) for 24-48 hours.[1][13]
- After incubation, aspirate the medium and wash the cells with ice-cold saline.
- Quench metabolism and lyse the cells by adding the pre-chilled extraction buffer.
- Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.
- Transfer the supernatant (containing metabolites) to a new tube for analysis.
- Analyze the samples using an LC-MS/MS method specifically developed to quantify 2-HG.
   [1]
- Normalize the 2-HG levels to cell number or protein concentration.
- Plot the normalized 2-HG levels against GSK864 concentration to determine the EC50 value.

## **Chemoproteomics for Selectivity Profiling**

To confirm the selectivity of the chemical series, a chemoproteomic approach using a close, functionalized analog of **GSK864** (GSK321) can be employed.[4]

Methodology Overview:



- Immobilization: A functionalized analog of GSK864 (like GSK321) is covalently attached to sepharose beads.[4]
- Incubation: The beads are incubated with a whole-cell lysate (e.g., from HT1080 cells) to allow the probe to bind to its protein targets.[4]
- Washing: Non-specifically bound proteins are washed away.
- Elution: Specifically bound proteins are eluted from the beads.
- Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS). The results typically show a highly selective enrichment of IDH1 over other proteins in the lysate.[1][4]



Click to download full resolution via product page



Caption: Experimental workflow for evaluating an IDH1 chemical probe.

### Conclusion

**GSK864** is a well-characterized chemical probe for studying mutant IDH1. Its high potency against common IDH1 mutants, moderate selectivity over the wild-type enzyme, and demonstrated ability to inhibit cellular 2-HG production make it a cornerstone tool for cancer researchers.[4][6][7] The detailed protocols provided herein serve as a guide for its effective use in elucidating the complex biology of IDH1-mutated cancers and in the validation of novel therapeutic strategies targeting this critical oncogenic pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. GSK864 | Structural Genomics Consortium [thesgc.org]
- 5. Probe GSK864 | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]



- 11. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK864: A Chemical Probe for Isocitrate
  Dehydrogenase 1 (IDH1) Research]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607869#gsk864-s-potential-as-a-chemical-probe-for-idh1-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com